Clorhidrato de 2-amino-4-(clorometil)piridina

Descripción general

Descripción

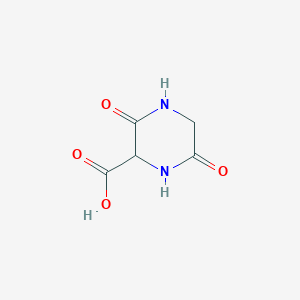

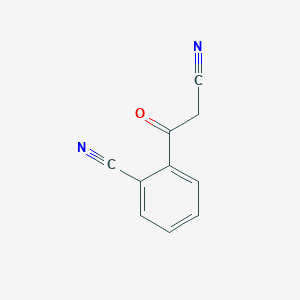

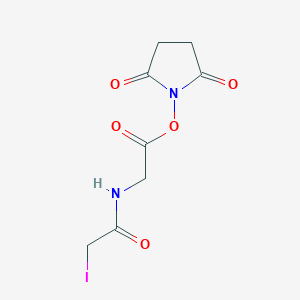

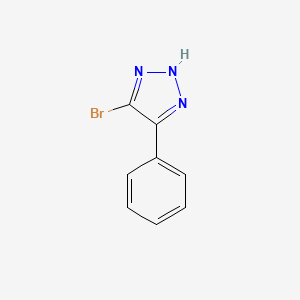

2-Amino-4-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride can be achieved using maltol as a starting material . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2-Amino-4-(chloromethyl)pyridine hydrochloride consists of a six-membered pyridine ring with a chloromethyl group at the 4th position and an amino group at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(chloromethyl)pyridine hydrochloride include a molecular weight of 179.04 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 1, exact mass of 178.0064537 g/mol, monoisotopic mass of 178.0064537 g/mol, topological polar surface area of 38.9 Ų, heavy atom count of 10, and formal charge of 0 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Síntesis de derivados de pirimidina

Clorhidrato de 2-amino-4-(clorometil)piridina: es un precursor clave en la síntesis de varios derivados de pirimidina. Estos derivados han mostrado una gama de efectos farmacológicos, incluyendo propiedades antiinflamatorias. Funcionan inhibiendo la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α .

Tautomerización y análisis estructural

Este compuesto también está involucrado en el estudio de los procesos de tautomerización, que son cruciales para comprender la estructura molecular y los estados de transición de las especies químicas. Estos estudios ayudan en el desarrollo de compuestos con valor medicinal al proporcionar información sobre sus configuraciones estructurales y electrónicas .

Agentes de contraste de imágenes por resonancia magnética (IRM)

El grupo clorometil en This compound permite su uso en la síntesis de agentes de contraste de IRM. Específicamente, se ha utilizado para crear complejos de ácido dietilentriamina pentaacético bisamida de Gd3+, que son sensibles a los iones Zn2+. Estos complejos mejoran el contraste en las exploraciones por IRM, mejorando el diagnóstico de diversas afecciones médicas .

Mecanismo De Acción

Target of Action

It is known that chloroaminoheterocyclic compounds like 4-amino-2-chloropyridine can undergo suzuki-miyaura coupling with phenylboronic acid .

Mode of Action

Benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4-(chloromethyl)pyridine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-Amino-4-(chloromethyl)pyridine hydrochloride is that it is readily available and can be easily synthesized using a variety of methods. Additionally, it is soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory experiments. However, one of the main limitations of using 2-Amino-4-(chloromethyl)pyridine hydrochloride is that it has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are a number of potential future directions for the use of 2-Amino-4-(chloromethyl)pyridine hydrochloride in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride. Additionally, the compound could be used as a starting material for the synthesis of more complex heterocyclic compounds. Additionally, 2-Amino-4-(chloromethyl)pyridine hydrochloride could be used as a tool for drug design, as it has been shown to interact with enzymes, such as cyclooxygenase-2, and inhibit their activity. Finally, 2-Amino-4-(chloromethyl)pyridine hydrochloride could be used as an inhibitor of enzymes, such as cyclooxygenase-2, to study the role of these enzymes in the production of pro-inflammatory mediators.

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed . Inhaling, swallowing, or coming into contact with 4-Amino-2-chloropyridine can lead to harmful effects .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity. This compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of 2-Amino-4-(chloromethyl)pyridine hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, 2-Amino-4-(chloromethyl)pyridine hydrochloride can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 2-Amino-4-(chloromethyl)pyridine hydrochloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 2-Amino-4-(chloromethyl)pyridine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(chloromethyl)pyridine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-(chloromethyl)pyridine hydrochloride remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-4-(chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses outside this range may lead to diminished or harmful effects .

Metabolic Pathways

2-Amino-4-(chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in metabolic flux or metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of 2-Amino-4-(chloromethyl)pyridine hydrochloride within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and function. Understanding these transport and distribution mechanisms is crucial for optimizing the use of 2-Amino-4-(chloromethyl)pyridine hydrochloride in biochemical research .

Subcellular Localization

The subcellular localization of 2-Amino-4-(chloromethyl)pyridine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of 2-Amino-4-(chloromethyl)pyridine hydrochloride is essential for elucidating its mechanisms of action and optimizing its use in research .

Propiedades

IUPAC Name |

4-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBPPVXPGYHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700182 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186663-31-9 | |

| Record name | 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)